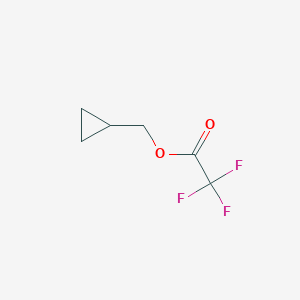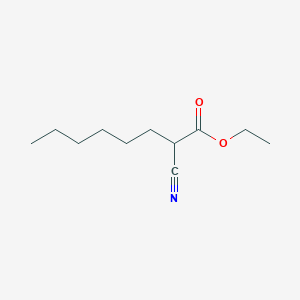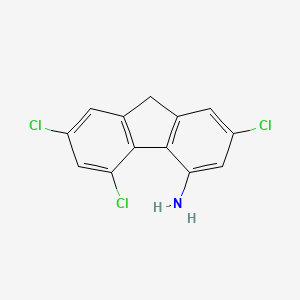
2,5,7-trichloro-9H-fluoren-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,7-trichloro-9H-fluoren-4-amine is a chlorinated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three chlorine atoms at positions 2, 5, and 7, and an amine group at position 4 on the fluorene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-trichloro-9H-fluoren-4-amine typically involves the chlorination of 9H-fluorene followed by amination. One common method includes the chlorination of 9H-fluorene using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the desired positions. The resulting trichlorofluorene is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,5,7-trichloro-9H-fluoren-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the amine group to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of functionalized fluorenes .
Applications De Recherche Scientifique
2,5,7-trichloro-9H-fluoren-4-amine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential bioactive agent.
Medicine: Research into its potential therapeutic properties, such as anticancer or antimicrobial activities, is ongoing.
Industry: It is used in the development of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 2,5,7-trichloro-9H-fluoren-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-dichloro-9H-fluoren-4-amine: Similar structure but with two chlorine atoms.
9H-fluoren-4-amine: Lacks chlorine atoms, making it less reactive in certain chemical reactions.
2,5-dichloro-9H-fluoren-4-amine: Similar but with fewer chlorine atoms, affecting its chemical properties.
Uniqueness
2,5,7-trichloro-9H-fluoren-4-amine is unique due to the specific positioning of its chlorine atoms, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in research and industry .
Propriétés
Numéro CAS |
97028-39-2 |
|---|---|
Formule moléculaire |
C13H8Cl3N |
Poids moléculaire |
284.6 g/mol |
Nom IUPAC |
2,5,7-trichloro-9H-fluoren-4-amine |
InChI |
InChI=1S/C13H8Cl3N/c14-8-2-6-1-7-3-9(15)5-11(17)13(7)12(6)10(16)4-8/h2-5H,1,17H2 |
Clé InChI |
WLLYXVDMSCYIJL-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC(=C2)Cl)N)C3=C1C=C(C=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



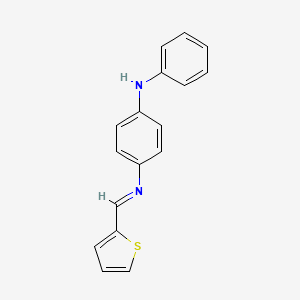
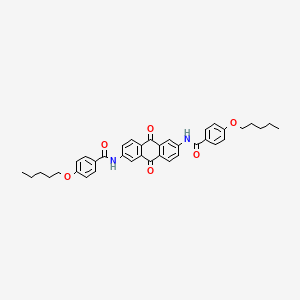
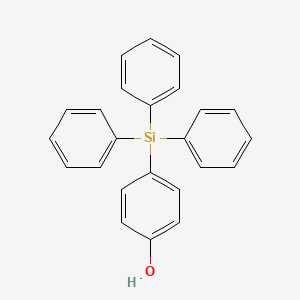
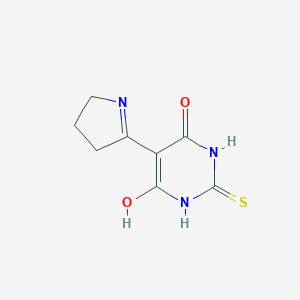
![4-{[(E)-1H-indol-3-ylmethylidene]amino}benzenesulfonamide](/img/structure/B11949496.png)
![Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester](/img/structure/B11949498.png)
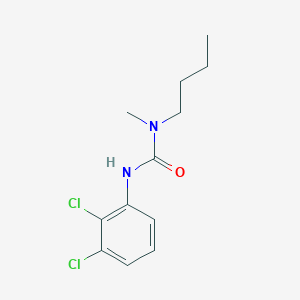

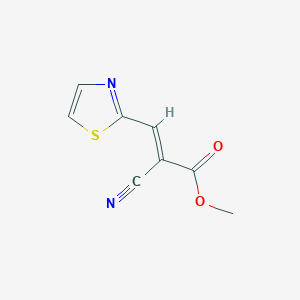
![2-nitro-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11949529.png)
